molecular formula C20H21N3O2 B14748304 Vegfr-2-IN-10

Vegfr-2-IN-10

Cat. No.: B14748304
M. Wt: 335.4 g/mol
InChI Key: DIKNCSGXNBOYRG-UHFFFAOYSA-N
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Description

Vegfr-2-IN-10 is a small molecule inhibitor that targets the vascular endothelial growth factor receptor 2 (VEGFR-2). VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the process of forming new blood vessels from pre-existing ones. This compound is of significant interest in cancer research and treatment due to its potential to inhibit tumor growth by blocking the VEGFR-2 signaling pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vegfr-2-IN-10 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common approach is the use of computer-aided design and cheminformatics to identify potential inhibitors, followed by the synthesis of these compounds through standard organic chemistry techniques . The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Vegfr-2-IN-10 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Vegfr-2-IN-10 exerts its effects by binding to the ATP-binding site of VEGFR-2, thereby inhibiting its kinase activity. This prevents the receptor from undergoing autophosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis. The inhibition of VEGFR-2 signaling leads to reduced endothelial cell proliferation, migration, and survival, ultimately impairing the formation of new blood vessels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Vegfr-2-IN-10 is unique in its high specificity for VEGFR-2, which may result in fewer off-target effects compared to multi-targeted inhibitors like sunitinib and sorafenib. Additionally, its molecular structure allows for potent inhibition of VEGFR-2 with potentially improved pharmacokinetic properties .

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

1-(9-methoxy-3,4,5,6-tetrahydro-1H-azepino[4,3-b]indol-2-yl)-2-pyridin-2-ylethanone

InChI

InChI=1S/C20H21N3O2/c1-25-15-7-8-19-16(12-15)17-13-23(10-4-6-18(17)22-19)20(24)11-14-5-2-3-9-21-14/h2-3,5,7-9,12,22H,4,6,10-11,13H2,1H3

InChI Key

DIKNCSGXNBOYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CN(CCC3)C(=O)CC4=CC=CC=N4

Origin of Product

United States

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